![molecular formula C17H16N6OS B6558863 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170937-79-7](/img/structure/B6558863.png)

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

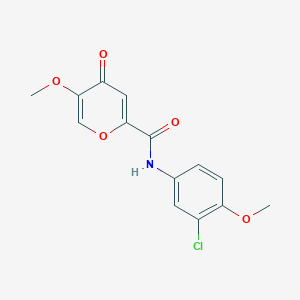

“N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole . The compound also contains pyrazole moieties, which are organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields high amounts of the product and is a common method for creating benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of “N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide” is complex, with a benzothiazole moiety attached to a pyrazole moiety via an amide linkage . The benzothiazole moiety is a bicyclic system with a benzene ring fused to a thiazole .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can undergo a variety of chemical reactions, including functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antibacterial Agents

Some N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals.

Optical Materials

Benzothiazole derivatives have also been explored as optical materials . These compounds can exhibit unique optical properties, making them suitable for various applications in the field of optoelectronics.

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . This application is particularly relevant in the field of cancer research, where the inhibition of fibroblast growth factors can help to control the growth of cancer cells.

6. Inhibitors of Wnt Antagonist DKK and Cytosolic Phospholipase A2α These compounds have been studied for their inhibitory effects on Wnt antagonist DKK and cytosolic phospholipase A2α . These proteins play crucial roles in various biological processes, and their inhibition can have significant therapeutic implications.

Wirkmechanismus

Target of Action

The primary target of F5460-0077, also known as Inavolisib, is the mutant phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

F5460-0077 is a highly selective inhibitor and degrader of mutant PI3K alpha . It binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα) . This inhibition disrupts the PI3K signaling pathway, which plays a crucial role in the development of tumors .

Biochemical Pathways

The PI3K-mediated signaling pathway is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy . By inhibiting PI3K, F5460-0077 disrupts this pathway, potentially slowing tumor growth and increasing the effectiveness of other antineoplastic treatments .

Pharmacokinetics

It is administered orally and is currently being evaluated for its safety, tolerability, and pharmacokinetics in clinical trials .

Result of Action

The inhibition of the PI3K pathway by F5460-0077 can lead to a decrease in tumor growth and potentially improve the effectiveness of other antineoplastic treatments . In clinical trials, F5460-0077 has shown promising results, improving progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6OS/c1-3-22-9-8-13(21-22)16(24)19-15-10-11(2)20-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-10H,3H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCPECCICPDVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558782.png)

![2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558801.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide](/img/structure/B6558828.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B6558837.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6558841.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide](/img/structure/B6558851.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6558871.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B6558877.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B6558879.png)

![3-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6558883.png)